molecular formula C4Cl2KNO2S B1260019 Potassium 3,4-dichloro-5-isothiazolecarboxylate CAS No. 67403-00-3

Potassium 3,4-dichloro-5-isothiazolecarboxylate

Cat. No. B1260019
CAS RN: 67403-00-3
M. Wt: 236.12 g/mol
InChI Key: JFTMQEVGHYURMT-UHFFFAOYSA-M
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Patent
US05240951

Procedure details

Potassium hydroxide (0.27 g) dissolved in 3 ml of water was added to a solution of 3,4-dichloroisothiazole-5-carboxylic acid (0.95 g) in 4 ml of ethanol. The solvent was distilled off under reduced pressure. The crystals thus obtained were washed with a small quantity of ethanol.
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[Cl:3][C:4]1[C:8]([Cl:9])=[C:7]([C:10]([OH:12])=[O:11])[S:6][N:5]=1>O.C(O)C>[Cl:3][C:4]1[C:8]([Cl:9])=[C:7]([C:10]([O-:12])=[O:11])[S:6][N:5]=1.[K+:2] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.95 g
Type
reactant
Smiles
ClC1=NSC(=C1Cl)C(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
WASH
Type
WASH
Details
were washed with a small quantity of ethanol

Outcomes

Product
Name
Type
Smiles
ClC1=NSC(=C1Cl)C(=O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.